molecular formula C10H10N2O6 B3050291 3,5-Dinitro-4-propylbenzoic acid CAS No. 248595-12-2

3,5-Dinitro-4-propylbenzoic acid

Cat. No.: B3050291
CAS No.: 248595-12-2
M. Wt: 254.2 g/mol
InChI Key: IJLVRZKLSKJPBO-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-propylbenzoic acid is an aromatic organic compound characterized by the presence of two nitro groups and a propyl group attached to a benzoic acid core. This compound is known for its yellowish crystalline appearance and is utilized in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitro-4-propylbenzoic acid can be synthesized through the nitration of 4-propylbenzoic acid. The nitration process involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

    Nitration of 4-propylbenzoic acid:

Industrial Production Methods

Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-4-propylbenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Reduction: 3,5-Diamino-4-propylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitro-4-propylbenzoic acid is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-4-propylbenzoic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar structure but lacks the propyl group.

    4-Nitrobenzoic acid: Contains only one nitro group.

    3-Nitrobenzoic acid: Contains a single nitro group at the 3 position.

Uniqueness

3,5-Dinitro-4-propylbenzoic acid is unique due to the presence of both nitro groups and a propyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for specific interactions in chemical reactions and applications that are not possible with simpler nitrobenzoic acids.

Properties

IUPAC Name

3,5-dinitro-4-propylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-3-7-8(11(15)16)4-6(10(13)14)5-9(7)12(17)18/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVRZKLSKJPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384267
Record name 3,5-dinitro-4-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248595-12-2
Record name 3,5-dinitro-4-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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